
2,2-Dichloro-1,3,6,2-trithiagermocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,3,6,2-trithiagermocane is an organogermanium compound characterized by the presence of germanium, sulfur, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,3,6,2-trithiagermocane typically involves the reaction of germanium tetrachloride with thiol-containing compounds under controlled conditions. One common method is the reaction of germanium tetrachloride with a thiol in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1,3,6,2-trithiagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like alkyl or aryl lithium reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted organogermanium compounds.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,3,6,2-trithiagermocane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in materials science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,3,6,2-trithiagermocane involves its interaction with molecular targets through its germanium and sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1,3,6,2-trithiasilane
- 2,2-Dichloro-1,3,6,2-trithiatinane
- 2,2-Dichloro-1,3,6,2-trithiazane
Uniqueness
2,2-Dichloro-1,3,6,2-trithiagermocane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and nitrogen analogs
Propiedades
Número CAS |
55717-26-5 |
|---|---|
Fórmula molecular |
C4H8Cl2GeS3 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2,2-dichloro-1,3,6,2-trithiagermocane |
InChI |
InChI=1S/C4H8Cl2GeS3/c5-7(6)9-3-1-8-2-4-10-7/h1-4H2 |
Clave InChI |
DHTQTMXPTYEABV-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Ge](SCCS1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


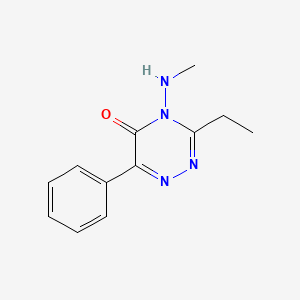
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

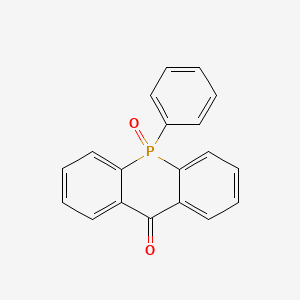
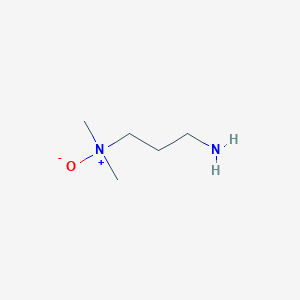
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
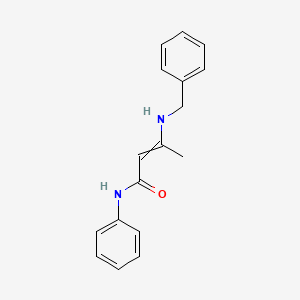
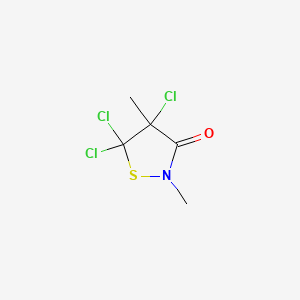
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
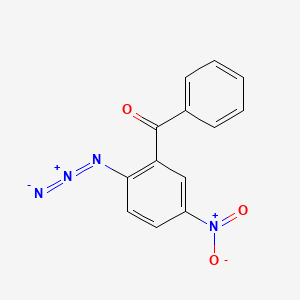
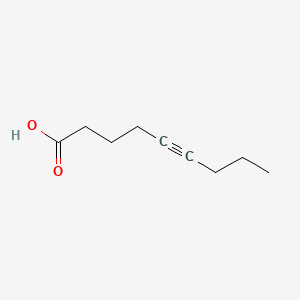
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
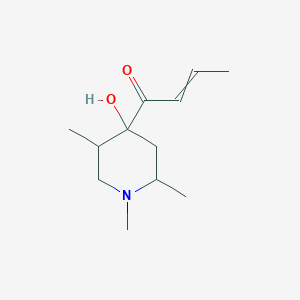
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
